molecular formula C8H7N3OS B2672266 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1488521-40-9

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B2672266
CAS No.: 1488521-40-9
M. Wt: 193.22
InChI Key: QTQRDJYGTUFMMD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that features both pyrazole and thiazole rings

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid, while reduction would yield the corresponding alcohol .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic aldehydes that feature pyrazole or thiazole rings, such as:

Uniqueness

What sets 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde apart is its unique combination of pyrazole and thiazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRDJYGTUFMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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